molecular formula C20H25BrClNO11 B13726846 5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

Cat. No.: B13726846
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-GVPNRKLTSA-N
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Description

The compound “(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydr” is a complex organic molecule that features multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the indole derivative, glycosylation reactions, and the introduction of halogen atoms. Each step requires specific reaction conditions such as temperature control, pH adjustment, and the use of catalysts.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of scalable processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. Its interactions with biological molecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its complex structure can impart specific characteristics such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific functional groups and stereochemistry of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, glycosylated molecules, and halogenated organic compounds. These compounds share structural features and may exhibit similar reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure can result in distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H25BrClNO11

Molecular Weight

570.8 g/mol

IUPAC Name

(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1

InChI Key

TXCDHJGGJYHESA-GVPNRKLTSA-N

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br

Origin of Product

United States

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